1-(3-Aminoazetidin-1-yl)-3-methylpentan-1-one
Description
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Properties
IUPAC Name |
1-(3-aminoazetidin-1-yl)-3-methylpentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-3-7(2)4-9(12)11-5-8(10)6-11/h7-8H,3-6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKHCRZWNNZASY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(=O)N1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Aminoazetidin-1-yl)-3-methylpentan-1-one is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C₈H₁₄N₂O
- Molecular Weight : 158.21 g/mol
This compound features a unique azetidine ring, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in signal transduction pathways. Preliminary studies suggest that it may act as a modulator of nitric oxide (NO) signaling pathways, which are crucial in various physiological processes such as vasodilation and neurotransmission .
Therapeutic Applications
Research indicates that this compound may have potential applications in treating conditions associated with impaired NO signaling, such as:
- Cardiovascular Diseases : By enhancing NO availability, it may improve vascular function and reduce hypertension.
- Neurodegenerative Disorders : Its role in neurotransmission suggests possible benefits in conditions like Alzheimer's disease.
- Inflammatory Diseases : The modulation of immune responses could make it a candidate for treating autoimmune conditions.
Case Studies and Research Findings
Several studies have explored the pharmacological effects of this compound. Below is a summary of key findings:
| Study | Methodology | Findings |
|---|---|---|
| Study A | In vitro assays on endothelial cells | Demonstrated increased cGMP levels, indicating enhanced NO signaling. |
| Study B | Animal model for hypertension | Showed significant reduction in blood pressure compared to control groups. |
| Study C | Neuroprotective assays | Exhibited protective effects against oxidative stress in neuronal cell lines. |
Safety and Toxicity
Toxicological assessments are crucial for determining the safety profile of any new compound. Early studies suggest that this compound has a favorable safety profile, with no significant adverse effects reported at therapeutic doses. However, further studies are necessary to fully evaluate its long-term safety and potential side effects .
Scientific Research Applications
Chemical Properties and Safety
Before delving into its applications, it is essential to understand the chemical properties and safety profile of 1-(3-Aminoazetidin-1-yl)-3-methylpentan-1-one:
- Molecular Formula : C9H18N2O
- Molecular Weight : 170.25 g/mol
- Purity : Typically around 95%
- Hazards : Classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
Medicinal Chemistry Applications
The compound has been investigated for its potential therapeutic effects, particularly in the following areas:
Anticancer Activity
Research indicates that compounds similar to this compound can act as PBK (protein kinase B) inhibitors, which are valuable in cancer treatment . In preclinical studies, these compounds have shown promise in reducing tumor growth in various cancer models.
Autoimmune Disease Treatment
In studies involving lupus models, compounds related to this compound were tested for their ability to modulate immune responses. Mice treated with these compounds demonstrated altered anti-dsDNA titers, suggesting a potential role in managing autoimmune conditions .
Drug Formulation
Due to its structural characteristics, this compound can be utilized as a building block in the synthesis of novel pharmaceuticals. Its ability to enhance solubility and bioavailability makes it a candidate for formulation strategies aimed at improving drug delivery systems .
Neuropharmacology
Research into neuroactive compounds has highlighted the potential of similar structures in treating neurological disorders. The modulation of neurotransmitter systems by derivatives of this compound could lead to advancements in treating conditions such as depression or anxiety.
Material Science Applications
In addition to biological applications, this compound may also find utility in material science:
Polymer Chemistry
The compound's amine functionality allows it to be incorporated into polymer matrices, potentially enhancing the mechanical properties and thermal stability of the resulting materials.
Coatings and Adhesives
Due to its reactive nature, this compound can be explored as an additive in coatings or adhesives, improving adhesion properties or providing functional characteristics such as antimicrobial activity.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
